molecular formula C27H18Cl2N4O6 B4732976 N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)

N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)

Cat. No. B4732976
M. Wt: 565.4 g/mol
InChI Key: WLQWWZMOFQQLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide), commonly known as MCN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCN is a member of the nitrobenzamide family of compounds, which are known to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of MCN is not fully understood, but it is believed to involve the formation of covalent bonds with certain proteins. MCN contains two nitrobenzamide moieties, which are known to react with thiol groups in proteins. This reaction leads to the formation of a covalent bond between MCN and the protein, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
MCN has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MCN can selectively bind to certain proteins and inhibit their activity. MCN has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In vivo studies have shown that MCN can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of MCN is its high selectivity for certain proteins. This property makes MCN a valuable tool for studying protein-protein interactions in vitro and in vivo. MCN is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of MCN is its potential toxicity. MCN has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on normal cells. Therefore, careful dose optimization and toxicity studies are necessary before using MCN in lab experiments.

Future Directions

There are several future directions for research on MCN. One potential application of MCN is its use as a diagnostic tool for cancer. MCN has been shown to selectively bind to certain cancer cells, making it a potential marker for cancer detection. Another future direction is the development of MCN-based therapeutics for the treatment of neurological disorders. MCN has been shown to cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to elucidate the mechanism of action of MCN and to optimize its use as a tool for studying protein-protein interactions.

Scientific Research Applications

MCN has been extensively studied for its potential applications in scientific research. One of the most promising applications of MCN is its use as a fluorescent probe for the detection of protein-protein interactions. MCN has been shown to selectively bind to certain proteins and emit a fluorescent signal upon binding. This property makes MCN a valuable tool for studying protein-protein interactions in vitro and in vivo.

properties

IUPAC Name

N-[2-chloro-4-[[3-chloro-4-[(2-nitrobenzoyl)amino]phenyl]methyl]phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18Cl2N4O6/c28-20-14-16(9-11-22(20)30-26(34)18-5-1-3-7-24(18)32(36)37)13-17-10-12-23(21(29)15-17)31-27(35)19-6-2-4-8-25(19)33(38)39/h1-12,14-15H,13H2,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQWWZMOFQQLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18Cl2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)
Reactant of Route 3
Reactant of Route 3
N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)
Reactant of Route 4
Reactant of Route 4
N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)
Reactant of Route 5
Reactant of Route 5
N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)
Reactant of Route 6
Reactant of Route 6
N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.